3-Bromo-4-fluoro-2-methoxybenzonitrile

Description

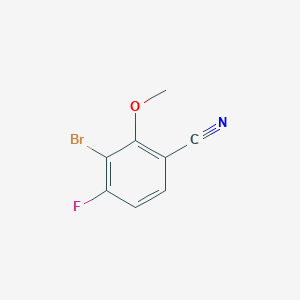

3-Bromo-4-fluoro-2-methoxybenzonitrile is a substituted benzonitrile derivative characterized by a bromine atom at position 3, a fluorine atom at position 4, and a methoxy group (-OCH₃) at position 2 on the benzene ring. Its molecular formula is C₈H₅BrFNO, with a molecular weight of approximately 230.03 g/mol. The compound’s structure combines electron-withdrawing groups (Br, F) and a moderately electron-donating methoxy group, creating a unique electronic environment that influences its reactivity and physicochemical properties. Such halogenated benzonitriles are often utilized as intermediates in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of bromine .

Properties

Molecular Formula |

C8H5BrFNO |

|---|---|

Molecular Weight |

230.03 g/mol |

IUPAC Name |

3-bromo-4-fluoro-2-methoxybenzonitrile |

InChI |

InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-3H,1H3 |

InChI Key |

HKNQPWAXJSAZFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1Br)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-2-methoxybenzonitrile typically involves the bromination and fluorination of a methoxy-substituted benzonitrile. . The reaction conditions often involve the use of solvents like dichloromethane (CH2Cl2) and temperatures maintained at 0°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methoxybenzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Bromo-4-fluoro-2-methoxybenzonitrile lies in medicinal chemistry, particularly as a precursor for developing pharmaceuticals. Its structural features allow it to serve as a building block for synthesizing biologically active compounds. For instance, derivatives of this compound have been explored for their potential as antagonists in neuropeptide systems, which are crucial in regulating physiological processes such as stress and appetite .

Case Study: Neuropeptide Antagonists

Research highlighted the synthesis of nonpeptide antagonists targeting the relaxin-3/RXFP3 system, where derivatives of this compound were evaluated for their pharmacological properties. The structure-activity relationship (SAR) studies indicated that modifications at specific positions significantly affected biological activity, underscoring the importance of this compound in drug design .

Materials Science

In materials science, this compound has been investigated for its potential applications in non-linear optics. Quantum chemical calculations have shown that compounds with similar structures exhibit promising first-order hyperpolarizability, making them suitable candidates for photonic applications .

Data Tables

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in cellular pathways and functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter chemical behavior. Below is a comparative analysis of key analogs:

Table 1: Comparative Properties of 3-Bromo-4-fluoro-2-methoxybenzonitrile and Analogues

Research Findings and Data Trends

Substituent Effects on Reactivity

- Electronic Effects : Electron-withdrawing groups (Br, F) deactivate the benzene ring, directing electrophilic attacks to positions ortho/para to the nitrile group. Methoxy groups, being ortho/para directors, compete in regioselectivity .

- Steric Hindrance : Bulkier substituents (e.g., trifluoromethoxy in ) reduce reaction rates in coupling reactions but improve metabolic stability in vivo.

Biological Activity

3-Bromo-4-fluoro-2-methoxybenzonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article examines the compound's biological properties, including its toxicity, pharmacokinetics, and therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C₈H₅BrFNO

- Molecular Weight : 230.03 g/mol

- CAS Number : 1427452-84-3

- Boiling Point : Not specified

- Log P (octanol-water partition coefficient) : Approximately 2.51, indicating moderate lipophilicity which may affect its absorption and distribution in biological systems .

1. Toxicity Profile

The toxicity of this compound has been assessed through various studies, focusing on acute and chronic effects:

Long-term exposure studies indicate that the compound does not produce chronic adverse health effects, aligning with regulatory classifications .

2. Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds. Although specific data on this compound is limited, related compounds have shown promising antimicrobial activity against various pathogens. For instance, fluorinated benzonitriles have been noted for their efficacy against resistant bacterial strains .

3. Cytotoxicity and Cancer Research

Research into the cytotoxic effects of related compounds suggests that halogenated benzonitriles may exhibit selective toxicity towards cancer cells. For example, studies on similar structures have demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells:

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Gadolinium complex | HeLa | Micromolar | Jamia Hamdard |

| Related fluorinated benzonitrile | MCF-7 | Nanomolar | Not specified |

These findings suggest that further investigation into this compound could reveal similar anticancer properties.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- GI Absorption : High

- Blood-Brain Barrier Permeability : Yes

- CYP Inhibition : Inhibits CYP1A2, which may affect the metabolism of co-administered drugs .

Case Studies and Research Findings

Several case studies highlight the potential applications of compounds structurally related to this compound:

- Anticancer Studies : A study on a related compound demonstrated significant inhibition of tumor growth in mouse models when administered at specific dosages.

- Antimicrobial Efficacy : Compounds with similar structures have been tested against multi-drug resistant bacteria, showing effectiveness in reducing bacterial load.

Q & A

Q. What are the key spectroscopic methods for characterizing 3-Bromo-4-fluoro-2-methoxybenzonitrile, and how do substituents influence spectral interpretation?

Methodological Answer:

- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp stretch near 2230 cm⁻¹, while the methoxy (C-O) and aryl halide (C-Br, C-F) stretches appear in the 1200–1100 cm⁻¹ range. Substituent positions can shift these peaks due to electronic effects .

- NMR :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm. Aromatic protons show splitting patterns dependent on substituent positions (e.g., para-fluorine deshields adjacent protons).

- ¹³C NMR : The nitrile carbon appears at ~115 ppm; bromine and fluorine induce deshielding of adjacent carbons by 5–10 ppm .

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 231 (C₈H₅BrFNO⁺) fragments via loss of Br (79/81 Da) and CN (26 Da) .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

- Stepwise Functionalization :

- Direct Coupling : Suzuki-Miyaura cross-coupling with boronic esters to install aryl groups, though steric hindrance from methoxy may require PdCl₂(dppf) as a catalyst .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions of this compound?

Methodological Answer:

- Activating/Deactivating Groups :

- The methoxy group (strongly activating, ortho/para-directing) competes with fluorine (weakly deactivating, meta-directing) and bromine (deactivating, ortho/para-directing).

- Predicting Reactivity : Use Hammett σ constants (σₚ for OMe = -0.27, F = +0.06, Br = +0.23) to model charge distribution. DFT calculations (e.g., B3LYP/6-31G*) can map electron density to predict attack sites .

- Experimental Optimization : In ethanolic KOH, substitution occurs preferentially at the bromine site due to lower activation energy compared to fluorine .

Q. What strategies mitigate side reactions during metal-catalyzed cross-coupling of this compound?

Methodological Answer:

- Catalyst Selection :

- Use Buchwald-Hartwig ligands (e.g., XPhos) for aminations to avoid nitrile group interference .

- For Suzuki couplings, employ Pd(OAc)₂ with SPhos to prevent dehalogenation of bromine .

- Solvent/Additive Optimization :

Q. How can computational chemistry predict the pharmacokinetic properties of derivatives synthesized from this compound?

Methodological Answer:

- ADMET Prediction :

- Docking Studies : AutoDock Vina can model interactions with targets like kinases, where the bromine occupies hydrophobic pockets .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for cyanide displacement reactions: How to reconcile?

Analysis :

- Reported Yields : Vary from 45% (CuCN, DMF, 120°C) to 68% (KCN, 18-crown-6, toluene).

- Resolution :

Methodological Tables

Q. Table 1. Optimized Conditions for Key Reactions

| Reaction Type | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Bromine Installation | HBr, H₂O₂ | AcOH | 60 | 85 | |

| Suzuki Coupling | PdCl₂(dppf), SPhos | DMF | 80 | 72 | |

| Cyanide Displacement | KCN, 18-crown-6 | Toluene | 110 | 68 |

Q. Table 2. Key IR Peaks and Assignments

| Peak (cm⁻¹) | Assignment | Substituent Effect |

|---|---|---|

| 2230 | C≡N stretch | Unaffected |

| 1250 | C-O (methoxy) | Redshifted by Br |

| 1080 | C-F stretch | Blueshifted by OMe |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.